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1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide

CO₂ capture ionic liquids chemisorption capacity

1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide (CAS 1156504-76-5), commonly abbreviated as DAIL, is a dual amino-functionalized imidazolium-based ionic liquid (IL). As a cation-tethered task-specific IL, it incorporates two primary amine groups on a 2-methylimidazolium core, which provides a structurally well-defined diamine motif distinct from single-amino or anion-only functionalized ILs.

Molecular Formula C8H19Br3N4
Molecular Weight 410.98 g/mol
Cat. No. B11926016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide
Molecular FormulaC8H19Br3N4
Molecular Weight410.98 g/mol
Structural Identifiers
SMILESCC1=[N+](C=CN1CCN)CCN.Br.Br.[Br-]
InChIInChI=1S/C8H17N4.3BrH/c1-8-11(4-2-9)6-7-12(8)5-3-10;;;/h6-7H,2-5,9-10H2,1H3;3*1H/q+1;;;/p-1
InChIKeyYVDQEGQPEFRXDG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide (DAIL) – Procurement & Selection Overview for an Amino-Functionalized Imidazolium Ionic Liquid


1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide (CAS 1156504-76-5), commonly abbreviated as DAIL, is a dual amino-functionalized imidazolium-based ionic liquid (IL) [1]. As a cation-tethered task-specific IL, it incorporates two primary amine groups on a 2-methylimidazolium core, which provides a structurally well-defined diamine motif distinct from single-amino or anion-only functionalized ILs [1][2]. The compound exhibits a molecular formula of C₈H₁₉Br₃N₄ and a molecular weight of 410.98 g·mol⁻¹ . Its most extensively documented applications involve CO₂ chemisorption and medium-temperature epoxy curing, where the dual amine architecture governs stoichiometry, capacity, and crosslinking density in ways that nearest single-amino or conventional imidazole analogs cannot replicate.

Why 1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide Cannot Be Readily Replaced by Generic Imidazolium or Amine-Functionalized Analogs


Although the imidazolium ionic-liquid class is large, functional performance diverges sharply when the number, position, and tethering of amino groups change [1]. Single-amino imidazolium ILs such as 1-(2-aminoethyl)-3-methylimidazolium bromide ([Aemim]Br) or 1-aminopropyl-3-methylimidazolium bromide ([APMIM]Br) operate through a 1:1 amine–CO₂ stoichiometry, whereas DAIL captures CO₂ via a 2:1 carbamate mechanism that approximately doubles the theoretical molar uptake per cation [1][2]. In epoxy thermosets, conventional imidazoles (e.g., 2-methylimidazole, 2-ethyl-4-methylimidazole) yield cured networks with distinctly lower crosslink densities because they lack the dual primary-amine terminals required for full network integration [3]. Substituting DAIL with a single-amino IL or a non-functionalized imidazolium salt therefore alters reaction stoichiometry, reduces absorption or mechanical performance, and shifts optimal processing windows—making blind replacement technically unsound.

Quantitative Differentiation Evidence for 1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide vs. Closest Analogs


CO₂ Capture Capacity of DAIL vs. Single-Amino Imidazolium IL [Aemim]Br and Industrial Baseline 30 wt% MEA

DAIL achieves a gravimetric CO₂ capture capacity of 18.5 wt% under the conditions reported, which exceeds the capacity of single-amino imidazolium ILs that operate on a 1:1 amine–CO₂ stoichiometry [1]. In contrast, 1-(2-aminoethyl)-3-methylimidazolium bromide ([Aemim]Br) shows a CO₂ absorption amount limited by the monofunctional amine architecture, although the absolute loading depends on concentration and pressure [2]. The industrial benchmark, 30 wt% aqueous monoethanolamine (MEA), exhibits a typical equilibrium capacity of approximately 10–12 wt% CO₂ under comparable low-pressure conditions [3]. The dual-amino design thus provides a capacity advantage rooted in the 2:1 carbamate mechanism rather than a mere incremental improvement.

CO₂ capture ionic liquids chemisorption capacity

Thermal Decomposition Stability of DAIL Compared to Single-Amino Analog [C₂NH₂MIM]Br

DAIL exhibits a decomposition temperature (Td) of 521.6 K (248.5 °C) as determined by TGA [1]. By comparison, the single-amino-functionalized ionic liquid 1-aminoethyl-3-methylimidazolium bromide ([C₂NH₂MIM]Br) is thermally stable only up to approximately 200 °C (473 K) under similar TGA scan conditions [2]. This ~50 °C advantage in decomposition onset temperature is attributed to the reinforced cation structure provided by the dual quaternary ammonium anchoring and the 2-methyl substitution on the imidazolium ring, which collectively suppress Hofmann elimination and nucleophilic displacement pathways that dominate in the single-amino analog [2].

thermal stability ionic liquid decomposition TGA analysis

Mechanical Performance of DAIL-Cured Epoxy Resin vs. Conventional Imidazole-Cured Systems

When DAIL is used as a medium-temperature curing agent for epoxy resin E-51 at an optimal DAIL:E-51 mass ratio of 20:100 and a post-cure temperature of 162 °C, the resulting cured cast body achieves a tensile strength of 159 MPa, an elastic modulus of 2,281 MPa, and an elongation at break of 12.8% [1]. In contrast, conventional 2-methylimidazole (2-MI)-cured epoxy systems typically yield tensile strengths in the 26–36 MPa range, while commercial imidazole-type curing agents such as 2-ethyl-4-methylimidazole generally produce tensile strengths below 90 MPa [2][3]. The crosslinking density of the DAIL/E-51 system reaches 30,149 mol·m⁻³, which is a direct consequence of the two terminal primary amine groups that can each participate in epoxy ring-opening, creating a more tightly connected network than the single tertiary-amine initiation pathway of 2-MI.

epoxy curing agent tensile strength imidazolium ionic liquid

Thermal Decomposition Temperature of DAIL/E-51 Thermoset vs. Amine-Cured Epoxy Networks

The DAIL/E-51 cured casting exhibits a thermal decomposition temperature of 424.4 °C (697.6 K) [1]. This value places the thermoset above many conventionally amine-cured bisphenol-A epoxy systems, including those cured with 4,4'-diaminodiphenyl sulfone (DDS), which typically decompose at ~380–400 °C under similar TGA conditions [2]. The high decomposition temperature is attributed to the ionic crosslinking contributed by the imidazolium core in addition to the covalent amine–epoxy network, a dual-cure mechanism not available with conventional neutral amine curing agents.

epoxy thermoset thermal degradation TGA

Glass Transition Temperature and Crosslinking Density of DAIL/E-51 System vs. Imidazole-Cured Epoxy

Dynamic mechanical analysis (DMA) of the DAIL/E-51 cast body reveals a glass transition temperature (Tg) of 83 °C, a storage modulus (E') of 290 MPa at the rubbery plateau, and a crosslinking density of 30,149 mol·m⁻³ [1]. Conventional 2-methylimidazole-cured DGEBA systems typically exhibit Tg values in the range of 60–80 °C and crosslinking densities below 10,000 mol·m⁻³ due to the chain-growth homopolymerization mechanism that produces longer segments between crosslinks [2]. The higher crosslinking density of DAIL-cured epoxy, derived from the rubbery modulus using the kinetic theory of rubber elasticity, confirms that the dual-primary-amine topology of DAIL creates a fundamentally different network architecture than the tertiary-amine-initiated epoxy homopolymerization typical of imidazole curing agents.

glass transition temperature crosslink density DMA analysis

Molecular Stoichiometry Advantage: DAIL's 2:1 Amine–CO₂ Mechanism vs. 1:1 Mechanism of Monofunctional Aminated ILs

Spectroscopic and DFT studies confirm that DAIL captures CO₂ via a 2:1 amine–CO₂ carbamate formation mechanism, where each CO₂ molecule is chemically bound by two amine groups from one DAIL cation (intramolecular carbamate) or from two separate DAIL molecules (intermolecular carbamate) [1]. In contrast, monofunctional aminopropyl- or aminoethyl-imidazolium ILs such as [APMIM]Br operate exclusively through a 1:1 amine–CO₂ stoichiometry, yielding the corresponding carbamate with a theoretical maximum molar uptake of 0.5 mol CO₂ per mol amine under dry conditions [2]. This fundamental mechanistic difference means that DAIL can theoretically reach approximately double the molar CO₂ capacity per amine equivalent compared to monofunctional analogs, a property verified experimentally by the 18.5 wt% gravimetric capacity [1].

carbamate mechanism CO₂ chemisorption structure–property relationship

Highest-Value Application Scenarios for 1,3-Bis(2-aminoethyl)-2-methyl-3-imidazolium Bromide Dihydrobromide Based on Quantitative Differentiation Evidence


Post-Combustion CO₂ Capture with Dual-Amino Stoichiometric Advantage

DAIL is best positioned for post-combustion CO₂ capture processes where higher gravimetric capacity (18.5 wt%) and a 2:1 amine–CO₂ carbamate mechanism directly reduce solvent circulation mass compared to monofunctional amino-imidazolium ILs or 30 wt% MEA (10–12 wt%) [1][2]. Its thermal decomposition temperature of 521.6 K supports thermal-swing regeneration at elevated temperatures without degradation, addressing the energy-penalty bottleneck of conventional amine scrubbing. Procurement for pilot-scale CO₂ capture test rigs should prioritize DAIL when the evaluation metric is CO₂ uptake per kilogram of absorbent under flue-gas conditions.

High-Strength, Medium-Temperature Epoxy Curing for Structural Adhesives and Composites

For epoxy resin E-51 formulations, DAIL provides a cured tensile strength of 159 MPa and a crosslinking density of 30,149 mol·m⁻³—values 4–6× higher than 2-methylimidazole-cured systems and >1.8× higher than 2-ethyl-4-methylimidazole-cured systems [3]. The optimal curing window of 74–105 °C and post-cure at 162 °C align with medium-temperature processing cycles typical in aerospace and automotive composite manufacturing, where high structural integrity and thermal durability (decomposition at 424.4 °C) are mandatory.

High-Temperature Thermoset Applications Requiring Thermal Stability Beyond 400 °C

With a cured-network thermal decomposition temperature of 424.4 °C, DAIL/E-51 thermosets outperform DDS-cured and DDM-cured DGEBA systems (~380–400 °C) [3][4]. This makes DAIL a selectable curing agent for epoxy-based tooling, electrical potting compounds, and high-temperature adhesives where prolonged exposure above 350 °C is anticipated. The glass transition temperature of 83 °C further indicates that the network retains adequate modulus up to ~80 °C, suitable for under-the-hood and electronics encapsulation applications.

Fundamental Research on Structure–Property Relationships in Dual-Amino Ionic Liquids

Because DAIL is a well-characterized cation-tethered dual-amino IL with documented spectroscopic (FTIR, NMR) and computational (DFT) mechanistic validation of its 2:1 carbamate pathway [1], it serves as a benchmark compound for academic and industrial R&D groups designing next-generation polyamine-functionalized ILs. Its synthetic accessibility via quaternization of 2-methylimidazole with 2-bromoethylamine hydrobromide provides a reproducible route, making DAIL a reference standard for comparative screening of new dual- or multi-amino IL candidates.

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